molecular formula C7H14Cl2N4O2 B2501022 rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride CAS No. 2089245-26-9

rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride

Cat. No.: B2501022
CAS No.: 2089245-26-9
M. Wt: 257.12
InChI Key: IENYCJWTTVKVJC-VJBFUYBPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rac-{1-[(3R,4S)-4-aminooxolan-3-yl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride is a useful research compound. Its molecular formula is C7H14Cl2N4O2 and its molecular weight is 257.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Pyrrolidine Derivatives

The synthesis of N-Substituted Pyrrolidine derivatives, incorporating the 1,2,4-triazole ring, is significant due to the ring's presence in various clinical drugs. These derivatives have applications in developing pharmacologically active compounds (Prasad et al., 2021).

Catalytic Applications

A tris(triazolyl)methanol-Cu(I) complex, derived from a triazole, acts as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions, vital in organic synthesis (Ozcubukcu et al., 2009).

Syntheses of Energetic and Functional Materials

Synthesis of Energetic Salts

Triazolyl-functionalized salts, derived from triazoles, are synthesized for potential use in energetic materials, exhibiting good thermal stability and high density (Wang et al., 2007).

Synthesis of Novel Triazole Derivatives

The synthesis of novel 1,2,4-triazole derivatives, tailored for specific antimicrobial activities, highlights the adaptability of triazole chemistry for producing bioactive compounds with potential medical applications (Bektaş et al., 2007).

Synthesis of Glycerol-Derived Triazoles

The creation of glycerol-derived 1,2,3-triazoles for fungicide, phytotoxic, and cytotoxic activities demonstrates the versatility of triazole chemistry in generating compounds for agricultural and biochemical research (Costa et al., 2017).

Properties

IUPAC Name

[1-[(3R,4S)-4-aminooxolan-3-yl]triazol-4-yl]methanol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O2.2ClH/c8-6-3-13-4-7(6)11-1-5(2-12)9-10-11;;/h1,6-7,12H,2-4,8H2;2*1H/t6-,7+;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENYCJWTTVKVJC-VJBFUYBPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)N2C=C(N=N2)CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CO1)N2C=C(N=N2)CO)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.